molecular formula C12H10O2S B8607824 4-Methoxy-3-thien-2-yl-benzaldehyde

4-Methoxy-3-thien-2-yl-benzaldehyde

Cat. No.: B8607824
M. Wt: 218.27 g/mol
InChI Key: DHLPMHXAIYSZFV-UHFFFAOYSA-N
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Description

4-Methoxy-3-thien-2-yl-benzaldehyde is a benzaldehyde derivative substituted with a methoxy group at position 4 and a thiophen-2-yl group at position 3 (Figure 1). The thienyl group introduces sulfur-based aromaticity, while the methoxy group contributes electron-donating effects.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-methoxy-3-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C12H10O2S/c1-14-11-5-4-9(8-13)7-10(11)12-3-2-6-15-12/h2-8H,1H3

InChI Key

DHLPMHXAIYSZFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

a) 4-Methoxy-3-methylbenzaldehyde
  • Structure : Methoxy at C4, methyl at C3.
  • Properties : Lacks the sulfur-containing thienyl group, reducing aromatic π-conjugation complexity. Widely used in research for its stability and ease of synthesis .
  • Applications : Intermediate in drug synthesis and agrochemicals.
b) 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0)
  • Structure : Methoxy at C4, methyl at C2.
  • Properties : Positional isomerism alters steric and electronic effects. The methyl group at C2 may hinder electrophilic substitution at the ortho position compared to C3-substituted analogs .
c) 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • Structure : Methoxy at C4, trifluoromethyl at C3.
  • Properties : The electron-withdrawing CF₃ group increases electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions. Used in fluorinated drug candidates .
d) 2-Hydroxy-4-methoxybenzaldehyde (CAS 673-22-3)
  • Structure : Hydroxy at C2, methoxy at C4.
  • Properties: The phenolic -OH group allows for hydrogen bonding, increasing solubility in polar solvents. Known for antioxidant and antimicrobial activity .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility
4-Methoxy-3-thien-2-yl-benzaldehyde N/A Predicted: ~1.34 ~9.92 Moderate in DMSO
4-Methoxy-3-methylbenzaldehyde N/A N/A N/A Soluble in ethanol
2-Hydroxy-4-methoxybenzaldehyde N/A N/A 9.8–10.2 High in water
4-Methoxy-3-(CF₃)benzaldehyde N/A N/A ~4.5–5.0 Low in water

Key Observations :

  • Predicted pKa (~9.92) suggests moderate acidity, comparable to phenolic derivatives like 2-hydroxy-4-methoxybenzaldehyde .

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